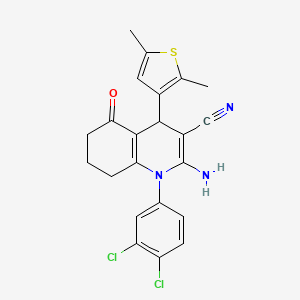![molecular formula C20H17N3O2 B11633514 2-cyclopropyl-N'-[(E)-(2-hydroxyphenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11633514.png)
2-cyclopropyl-N'-[(E)-(2-hydroxyphenyl)methylidene]quinoline-4-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-cyclopropyl-N'-[(E)-(2-hydroxyphényl)méthylidène]quinoléine-4-carbohydrazide est un composé organique complexe appartenant à la classe des bases de Schiff. Les bases de Schiff sont caractérisées par la présence d'une liaison C=N, formée par la condensation d'une amine avec un composé carbonylé. Ce composé particulier se distingue par son squelette quinoléique, qui est un composé organique aromatique hétérocyclique ayant une large gamme d'applications en chimie médicinale.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-cyclopropyl-N'-[(E)-(2-hydroxyphényl)méthylidène]quinoléine-4-carbohydrazide implique généralement la condensation du 2-hydroxybenzaldéhyde avec le 2-cyclopropylquinoléine-4-carbohydrazide. La réaction est généralement réalisée dans un solvant d'éthanol sous conditions de reflux. Le schéma réactionnel général est le suivant :
-
Étape 1 : Synthèse du 2-cyclopropylquinoléine-4-carbohydrazide.
Réactifs : Acide 2-cyclopropylquinoléine-4-carboxylique, hydrate d'hydrazine.
Conditions : Reflux dans l'éthanol.
-
Étape 2 : Condensation avec le 2-hydroxybenzaldéhyde.
Réactifs : 2-hydroxybenzaldéhyde, 2-cyclopropylquinoléine-4-carbohydrazide.
Méthodes de production industrielle
La production industrielle de ce composé suivrait probablement des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu pourrait améliorer l'efficacité et le rendement de la réaction. De plus, des étapes de purification telles que la recristallisation ou la chromatographie seraient utilisées pour garantir la pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe hydroxyphényle, conduisant à la formation de quinones.
Réduction : La réduction de la liaison C=N peut donner l'amine correspondante.
Substitution : Les cycles aromatiques du composé peuvent subir des réactions de substitution électrophile.
Réactifs et conditions courants
Oxydation : Permanganate de potassium (KMnO₄) ou trioxyde de chrome (CrO₃) en conditions acides.
Réduction : Borohydrure de sodium (NaBH₄) ou hydrure d'aluminium et de lithium (LiAlH₄).
Substitution : Halogènes (Cl₂, Br₂) en présence d'un catalyseur acide de Lewis comme AlCl₃.
Principaux produits
Oxydation : Quinones.
Réduction : Amines correspondantes.
Substitution : Dérivés halogénés.
Applications de la recherche scientifique
Chimie
En chimie, ce composé est utilisé comme ligand en chimie de coordination. Sa capacité à former des complexes stables avec les métaux de transition le rend précieux en catalyse et en science des matériaux.
Biologie
En recherche biologique, les bases de Schiff comme ce composé sont étudiées pour leur potentiel en tant qu'inhibiteurs enzymatiques. Elles peuvent interagir avec les ions métalliques dans les systèmes biologiques, affectant diverses voies biochimiques.
Médecine
En médecine, les composés à squelette quinoléique sont étudiés pour leurs propriétés antimicrobiennes, antivirales et anticancéreuses. Ce composé, en particulier, peut présenter de telles activités en raison de ses caractéristiques structurales.
Industrie
Dans le secteur industriel, ce composé pourrait être utilisé dans le développement de nouveaux matériaux présentant des propriétés électroniques ou optiques spécifiques.
Mécanisme d'action
Le mécanisme d'action du 2-cyclopropyl-N'-[(E)-(2-hydroxyphényl)méthylidène]quinoléine-4-carbohydrazide implique son interaction avec des cibles moléculaires telles que les enzymes ou les récepteurs. La partie base de Schiff peut se coordonner avec les ions métalliques, modifiant la fonction des métalloenzymes. De plus, le cycle quinoléique peut s'intercaler avec l'ADN, perturbant les processus cellulaires.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and material science.
Biology
In biological research, Schiff bases like this compound are studied for their potential as enzyme inhibitors. They can interact with metal ions in biological systems, affecting various biochemical pathways.
Medicine
Medicinally, compounds with a quinoline backbone are investigated for their antimicrobial, antiviral, and anticancer properties. This compound, in particular, may exhibit such activities due to its structural features.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-cyclopropyl-N’-[(E)-(2-hydroxyphenyl)methylidene]quinoline-4-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The Schiff base moiety can coordinate with metal ions, altering the function of metalloenzymes. Additionally, the quinoline ring can intercalate with DNA, disrupting cellular processes.
Comparaison Avec Des Composés Similaires
Composés similaires
2-cyclopropyl-N'-[(E)-(pyridin-4-yl)méthylidène]quinoléine-4-carbohydrazide : .
N'-[(E)-(2,5-diméthoxyphényl)méthylidène]biphényl-4-carbohydrazide : .
N'-[(E)-(4-fluorophényl)méthylidène]biphényl-4-carbohydrazide : .
Unicité
Comparé à des composés similaires, le 2-cyclopropyl-N'-[(E)-(2-hydroxyphényl)méthylidène]quinoléine-4-carbohydrazide est unique en raison de la présence du groupe hydroxyphényle, qui peut participer à des liaisons hydrogène et des interactions électroniques supplémentaires. Cette caractéristique peut améliorer son activité biologique et son affinité de liaison aux cibles moléculaires.
Propriétés
Formule moléculaire |
C20H17N3O2 |
|---|---|
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
2-cyclopropyl-N-[(E)-(2-hydroxyphenyl)methylideneamino]quinoline-4-carboxamide |
InChI |
InChI=1S/C20H17N3O2/c24-19-8-4-1-5-14(19)12-21-23-20(25)16-11-18(13-9-10-13)22-17-7-3-2-6-15(16)17/h1-8,11-13,24H,9-10H2,(H,23,25)/b21-12+ |
Clé InChI |
BPUWCWIELLOWQC-CIAFOILYSA-N |
SMILES isomérique |
C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC=CC=C4O |
SMILES canonique |
C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC=CC=C4O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-cyclohexylglycinamide](/img/structure/B11633434.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11633438.png)


![3-[Hydroxy(diphenyl)methyl]-1-(propan-2-yl)-1-azoniabicyclo[2.2.2]octane](/img/structure/B11633470.png)
![(6Z)-6-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11633474.png)
![6,6-Dimethyl-2-(3-methylphenyl)-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11633477.png)
![8-[(4-Bromophenyl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B11633484.png)
![ethyl 2-{2-(3-chlorophenyl)-4-hydroxy-3-[(2-methyl-4-propoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11633486.png)
![(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(3-phenoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11633501.png)


![2-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,5-dimethyl-3-thienyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11633509.png)
![6-(3,4-dimethoxybenzyl)-3-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one](/img/structure/B11633518.png)
